N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester
Brand Name: Vulcanchem
CAS No.: 68802-36-8
VCID: VC0155642
InChI: InChI=1S/C28H28N2O7/c31-25(29-17-26(32)35-18-21-10-4-1-5-11-21)16-24(27(33)36-19-22-12-6-2-7-13-22)30-28(34)37-20-23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,29,31)(H,30,34)/t24-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)CNC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C28H28N2O7
Molecular Weight: 504.539

N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester

CAS No.: 68802-36-8

Cat. No.: VC0155642

Molecular Formula: C28H28N2O7

Molecular Weight: 504.539

* For research use only. Not for human or veterinary use.

N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester - 68802-36-8

Specification

CAS No. 68802-36-8
Molecular Formula C28H28N2O7
Molecular Weight 504.539
IUPAC Name benzyl (2S)-4-oxo-4-[(2-oxo-2-phenylmethoxyethyl)amino]-2-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C28H28N2O7/c31-25(29-17-26(32)35-18-21-10-4-1-5-11-21)16-24(27(33)36-19-22-12-6-2-7-13-22)30-28(34)37-20-23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,29,31)(H,30,34)/t24-/m0/s1
Standard InChI Key NIIRXPOAWCVADJ-DEOSSOPVSA-N
SMILES C1=CC=C(C=C1)COC(=O)CNC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Introduction

N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester, with the CAS number 68802-36-8, is a complex organic compound that belongs to the class of amino acid derivatives. It is specifically modified with a carboxy group and a carboxymethyl group attached to the asparagine backbone, and further protected by three benzyl groups. This compound is of interest in organic synthesis and peptide chemistry due to its potential applications in the synthesis of peptides and other biologically active molecules.

Synthesis and Preparation

The synthesis of N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester typically involves multi-step organic synthesis. It may start with asparagine or its derivatives, followed by the introduction of the carboxy and carboxymethyl groups, and finally, the protection of the carboxylic acid groups with benzyl groups. The specific synthesis route can vary based on the availability of starting materials and the desired yield.

Applications in Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of peptides and other biologically active molecules. The presence of the carboxy and carboxymethyl groups allows for further modification and coupling reactions, which are essential in peptide synthesis. Additionally, the benzyl protection groups can be easily removed under mild conditions, making it a versatile building block in organic synthesis.

Research Findings and Future Directions

Research on N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester is limited, but its potential applications in peptide synthesis and modification suggest that it could be a valuable tool in the development of new biologically active compounds. Future studies might focus on exploring its reactivity in various coupling reactions and its utility in synthesizing peptides with specific biological activities.

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